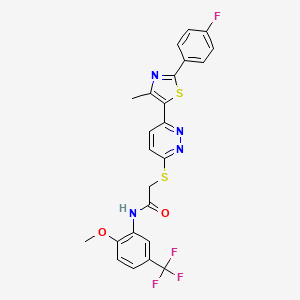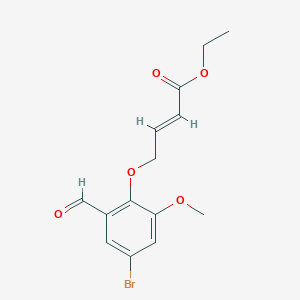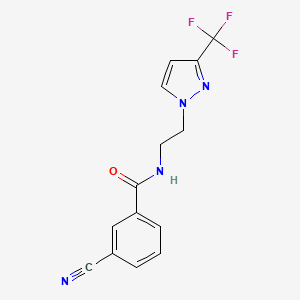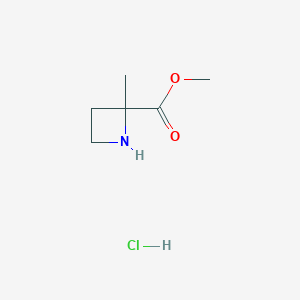![molecular formula C9H15NO3 B2885324 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid CAS No. 2166931-27-5](/img/structure/B2885324.png)
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is a heterocyclic compound with a spirocyclic structure. It is also known as spirocyclic γ-lactam and has been used in many scientific research applications due to its unique chemical properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.5]decane-10-carboxylic acid.
Mecanismo De Acción
The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is not fully understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. It has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. The compound has also been shown to interact with the dopamine transporter, which is a target for drugs used to treat Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have antiproliferative activity against cancer cells, and it has been reported to induce apoptosis in these cells. Additionally, this compound has been shown to have neuroprotective effects, and it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid in lab experiments is its unique spirocyclic structure, which makes it a valuable building block for the synthesis of other compounds. Additionally, the compound has been extensively studied, and its synthesis method has been optimized, making it readily available for research purposes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are many future directions for research involving 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid. One area of interest is the development of the compound as a drug candidate for various diseases. Additionally, the compound's interactions with biological targets could be further studied to better understand its mechanism of action. The compound's potential as a chiral auxiliary in asymmetric synthesis could also be explored. Finally, modifications to the compound's structure could be made to improve its solubility and other properties, making it even more valuable for scientific research.
Métodos De Síntesis
The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid involves the reaction of 2-oxo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with ethyl chloroacetate in the presence of a base. This reaction yields the spirocyclic γ-lactam, which can be further hydrolyzed to obtain the carboxylic acid derivative. The synthesis method has been optimized to obtain high yields of the compound, and various modifications have been made to improve the reaction conditions.
Aplicaciones Científicas De Investigación
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been extensively used in scientific research applications. It has been studied for its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications. Additionally, this compound has been used as a ligand in metal complexes and as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7/h7,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUUGKONQWUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)
![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2885243.png)


![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)
![Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2885250.png)


![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)